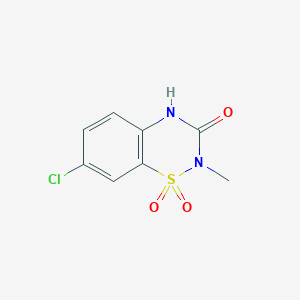
3-phenylprop-2-enoate
Overview
Description
3-phenylprop-2-enoate is a chemical compound with various applications in scientific research and industry
Preparation Methods
The synthesis of 3-phenylprop-2-enoate involves several steps and specific reaction conditions. One of the common synthetic routes includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-phenylprop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H7O2- |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1 |
InChI Key |
WBYWAXJHAXSJNI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![t-butyl [(S)-2-hydroxy-1-[(2-mercaptoethyl)carbamoyl]ethyl]carbamate](/img/structure/B8294937.png)



![4-methyl-1H-furo[3,4-b]indole-1,3(4H)-dione](/img/structure/B8294967.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8294971.png)







![5-Chloromethyl-2-(2-methyl-[1,3]dioxolan-2-yl)-thiazole](/img/structure/B8295029.png)
